Necrosulfonamide-d4 is classified as a chemical probe and belongs to the category of necroptosis inhibitors. It is synthesized for use in biological assays to investigate the role of necroptosis in cellular processes and disease states. The compound is derived from necrosulfonamide through deuteration, which enhances its stability and allows for more precise tracking in experimental settings.
The synthesis of necrosulfonamide-d4 typically involves the deuteration of the original necrosulfonamide compound. Deuteration can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and time to ensure high purity and yield of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of necrosulfonamide-d4.
Necrosulfonamide-d4 retains the core structure of necrosulfonamide but features deuterium atoms at specific positions. The molecular formula can be represented as C₁₃H₁₅D₄N₃O₄S, indicating the presence of deuterium.
Necrosulfonamide-d4 primarily participates in biochemical reactions where it inhibits necroptosis by interfering with the activation and function of mixed lineage kinase domain-like protein. Key reactions include:
The effectiveness of necrosulfonamide-d4 can be quantified using assays that measure cell viability and membrane integrity in various cell lines under conditions that induce necroptosis.
The mechanism through which necrosulfonamide-d4 exerts its effects involves several steps:
Studies have shown that treatment with necrosulfonamide-d4 results in reduced levels of phosphorylated mixed lineage kinase domain-like protein and improved cell survival rates under stress conditions.
Necrosulfonamide-d4 is primarily utilized in research related to:
Necrosulfonamide-d4 (NSA-d4) is a deuterium-labeled analog of the necroptosis inhibitor necrosulfonamide (NSA), specifically designed for tracer applications in drug metabolism and pharmacokinetic studies. Its molecular formula is C₁₈H₁₁D₄N₅O₆S₂, with a molecular weight of 465.50 g/mol, reflecting the incorporation of four deuterium atoms ( [2] [3]). The isotopic labeling occurs at the phenyl ring structure, where four hydrogen atoms (H) are replaced by deuterium (D), resulting in a tetradeuterated aromatic moiety—C₆D₄—within the molecular scaffold. This modification is strategically positioned to minimize alterations to the compound's steric and electronic properties while enabling precise tracking via mass spectrometry or NMR techniques [2]. The core structure retains the key pharmacophore elements of NSA: the 3-methoxypyrazinylamino sulfonyl group, the central phenyl linker, and the (E)-3-(5-nitrothiophen-2-yl)acrylamide moiety responsible for biological activity. The SMILES notation (COC1=NC=CN=C1NS(=O)(C2=C([2H])C([2H])=C(C([2H])=C2[2H])NC(/C=C/C3=CC=C(N+=O)S3)=O) explicitly denotes the deuterium substitutions at the ortho and meta positions of the phenyl ring [2].
NSA-d4 exhibits physicochemical properties largely consistent with its non-deuterated parent compound, with critical deviations arising from deuterium incorporation. It presents as a light yellow to yellow solid under ambient conditions and demonstrates high solubility in dimethyl sulfoxide (DMSO), achieving concentrations of at least 100 mg/mL (214.82 mM) [2]. This solubility profile facilitates in vitro applications requiring stock solutions. Stability data reveal that the lyophilized powder remains stable for 24 months when stored desiccated at -20°C. Reconstituted solutions in DMSO maintain integrity for six months at -80°C or one month at -20°C, with aliquot preparation recommended to minimize freeze-thaw degradation [2] [5].
The deuterium kinetic isotope effect (KIE) marginally enhances metabolic stability, particularly against oxidative degradation pathways involving the labeled phenyl ring. This effect arises from the stronger C-D bond compared to C-H, potentially slowing hepatic metabolism and extending in vivo half-life in tracer studies [2]. However, the compound remains sensitive to light and humidity, requiring protection from both during storage and handling. The following table summarizes key physicochemical parameters:
Table 1: Physicochemical Properties of Necrosulfonamide-d4
Property | Value |
---|---|
Molecular Weight | 465.50 g/mol |
Molecular Formula | C₁₈H₁₁D₄N₅O₆S₂ |
Appearance | Light yellow to yellow solid |
Solubility (DMSO) | ≥100 mg/mL (214.82 mM) |
Storage Stability (Powder) | 24 months at -20°C (desiccated) |
Solution Stability (DMSO) | 6 months at -80°C; 1 month at -20°C |
CAS Number | 1795144-22-7 |
Structurally, NSA-d4 differs from non-deuterated NSA (C₁₈H₁₅N₅O₆S₂, MW 461.5 g/mol) solely by the substitution of four hydrogen atoms with deuterium at the phenyl ring. This results in a 4 Da mass difference (465.5 vs. 461.5), a critical feature enabling mass spectrometric distinction in co-incubation studies [2] [5]. Both compounds share identical core pharmacophores and reactive groups, including the electrophilic acrylamide moiety enabling covalent modification of Cys86 in human MLKL [7].
Biologically, NSA-d4 mirrors the mechanism of NSA: it inhibits necroptosis by targeting the mixed lineage kinase domain-like protein (MLKL), thereby preventing the MLKL-RIP1-RIP3 necrosome complex from engaging downstream effectors [2] [7]. In vitro assays confirm equipotent inhibition of human MLKL between the deuterated and non-deuterated forms, as deuteriation does not alter the electronic configuration of the cysteine-targeting warhead [2]. However, subtle pharmacokinetic differences emerge due to deuterium isotopic effects. NSA-d4 exhibits marginally enhanced metabolic stability in microsomal systems, particularly against cytochrome P450-mediated oxidation proximal to the deuterated ring. This property makes NSA-d4 invaluable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, minimizing variability in quantification during necroptosis inhibition studies [2].
Table 2: Comparative Analysis of Necrosulfonamide-d4 and Non-Deuterated Necrosulfonamide
Characteristic | Necrosulfonamide-d4 | Non-Deuterated Necrosulfonamide |
---|---|---|
Molecular Formula | C₁₈H₁₁D₄N₅O₆S₂ | C₁₈H₁₅N₅O₆S₂ |
Molecular Weight | 465.50 g/mol | 461.5 g/mol |
CAS Number | 1795144-22-7 | 1360614-48-7 |
Primary Biological Target | Human MLKL (Cys86 modification) | Human MLKL (Cys86 modification) |
Key Application | Metabolic tracer; Mechanistic studies | Prototypic MLKL inhibitor |
Isotopic Effect | Enhanced metabolic stability | N/A |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8